3-(3-Tert-butylphenyl)butanoic acid
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Overview
Description
3-(3-Tert-butylphenyl)butanoic acid is an organic compound with the molecular formula C14H20O2 It is a derivative of butanoic acid, featuring a tert-butyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Tert-butylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting tert-butylbenzene is then subjected to a Grignard reaction with ethylmagnesium bromide, followed by carbonation and acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(3-Tert-butylphenyl)butanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3-(3-Tert-butylphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Tert-butylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, its structural properties allow it to interact with various receptors and enzymes, modulating their activity and resulting in diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Tert-butylphenyl)butanoic acid
- 4-(4-Tert-butylphenyl)butanoic acid
- 3-(4-Tert-butylphenyl)propanoic acid
Uniqueness
3-(3-Tert-butylphenyl)butanoic acid is unique due to the position of the tert-butyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields .
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-(3-tert-butylphenyl)butanoic acid |
InChI |
InChI=1S/C14H20O2/c1-10(8-13(15)16)11-6-5-7-12(9-11)14(2,3)4/h5-7,9-10H,8H2,1-4H3,(H,15,16) |
InChI Key |
OXUQYEBJZIIRSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=CC(=CC=C1)C(C)(C)C |
Origin of Product |
United States |
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